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  • Product: 1,2-Diazabicyclo[2.2.2]octan-3-one
  • CAS: 1632-26-4

Core Science & Biosynthesis

Foundational

1,2-Diazabicyclo[2.2.2]octan-3-one CAS 1632-26-4 physical and chemical properties

1,2-Diazabicyclo[2.2.2]octan-3-one (CAS 1632-26-4): Structural Mechanics, Synthesis, and Advanced Applications Executive Summary As modern drug discovery and materials science pivot toward three-dimensional, sp³-rich arc...

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Author: BenchChem Technical Support Team. Date: April 2026

1,2-Diazabicyclo[2.2.2]octan-3-one (CAS 1632-26-4): Structural Mechanics, Synthesis, and Advanced Applications

Executive Summary As modern drug discovery and materials science pivot toward three-dimensional, sp³-rich architectures to improve pharmacokinetic profiles and material rigidity, bridged bicyclic systems have emerged as privileged scaffolds. 1,2-Diazabicyclo[2.2.2]octan-3-one (CAS 1632-26-4) is a highly specialized, [1]. Featuring a rigid [2.2.2] bicyclic framework, this compound serves as a critical synthetic hub for generating downstream diazabicyclooctane derivatives and for probing complex stereoelectronic phenomena, such as [2]. This technical guide provides an in-depth analysis of its physicochemical properties, structural mechanics, and field-validated synthetic protocols.

Physicochemical Profiling and Structural Mechanics

To effectively utilize 1,2-diazabicyclo[2.2.2]octan-3-one, one must first understand the baseline parameters that dictate its handling and reactivity.

Table 1: Quantitative Chemical and Physical Data

PropertyValue
Chemical Name 1,2-Diazabicyclo[2.2.2]octan-3-one
CAS Registry Number 1632-26-4[1]
Molecular Formula C6H10N2O[1]
Molecular Weight 126.159 g/mol [3]
SMILES String O=C1NN2CCC1CC2[1]
InChI InChI=1S/C6H10N2O/c9-6-5-1-3-8(7-6)4-2-5/h5H,1-4H2,(H,7,9)[1]
Structural Class Bridged Bicyclic Hydrazide / Lactam

Causality in Structural Mechanics: The chemical behavior of 1632-26-4 is entirely dictated by the extreme steric constraints of the [2.2.2] octane cage. In typical acyclic amides or hydrazides, the nitrogen lone pair delocalizes into the adjacent carbonyl π∗ orbital, enforcing a planar, sp²-like geometry. However, the bridged bicyclic framework of 1632-26-4 restricts the N2 nitrogen from achieving perfect planarity, introducing a degree of pyramidalization. This structural tension alters the compound's nucleophilicity. Because the carbonyl group pulls electron density away from N2, the N1 nitrogen (the secondary amine in the hydrazine linkage) remains the primary site for electrophilic attack. This allows for highly selective functionalization, such as[2].

Applications in Advanced Organic and Medicinal Chemistry

  • Probing Nitrogen Inversion Dynamics: The synthesis of N-chlorohydrazines from 1,2-diazabicyclo[2.2.2]octan-3-one has been pivotal in physical organic chemistry. By locking the hydrazine moiety within the[2.2.2] system, researchers can use dynamic Nuclear Magnetic Resonance (DNMR) to observe —a stereomutation process that is usually too rapid to detect in acyclic systems at room temperature[2].

  • Precursor to 1,2-Diazabicyclo[2.2.2]octane: CAS 1632-26-4 is the primary synthetic precursor to the [4]. This reduced analog is structurally related to the ubiquitous catalyst DABCO (1,4-diazabicyclo[2.2.2]octane) but offers a unique adjacent-nitrogen topology, making it a valuable bidentate ligand and a rigid spacer in supramolecular chemistry.

  • Medicinal Chemistry Scaffold: The incorporation of rigid, polar bicyclic motifs improves the aqueous solubility and metabolic stability of drug candidates. The 3-one derivative acts as a versatile vector, allowing medicinal chemists to append pharmacophores at the N1 position while utilizing the ketone for further functionalization (e.g., reductive amination or Grignard addition).

Visualizing the Synthetic and Functionalization Pathways

The following diagram maps the logical flow from the 3-one scaffold to its key derivatives, highlighting its role as a central synthetic hub.

G A 1,2-Diazabicyclo[2.2.2]octan-3-one (CAS 1632-26-4) B 1,2-Diazabicyclo[2.2.2]octane (CAS 329-94-2) A->B Reduction (LiAlH4 / THF) C 2-Chloro-1,2-diazabicyclo[2.2.2]octan-3-one (N-Chlorohydrazine) A->C N-Chlorination (NCS) D N1-Functionalized Pharmacophores A->D Alkylation (Base, R-X)

Fig 1: Synthetic workflow and downstream functionalization of 1,2-Diazabicyclo[2.2.2]octan-3-one.

Step-by-Step Experimental Protocol: Reduction to 1,2-Diazabicyclo[2.2.2]octane

Expertise & Experience Note: When reducing the lactam carbonyl of 1632-26-4 to yield [4], standard aqueous workups inevitably result in catastrophic yield losses. The resulting diamine is highly polar and water-soluble. Employing a strict Fieser workup is non-negotiable; it sequesters the aluminum byproducts into a crisp, filterable solid, leaving the polar bicyclic product entirely in the organic phase.

Reagents:

  • 1,2-Diazabicyclo[2.2.2]octan-3-one (CAS 1632-26-4): 1.0 eq

  • Lithium Aluminum Hydride (LiAlH₄): 2.5 eq

  • Anhydrous Tetrahydrofuran (THF): 0.2 M relative to substrate

Step 1: Hydride Suspension Setup

  • Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under an argon atmosphere.

  • Suspend LiAlH₄ (2.5 eq) in anhydrous THF.

    • Causality: An excess of hydride is required because the acidic N1 proton of the hydrazide will rapidly quench the first equivalent of LiAlH₄, evolving H₂ gas before the carbonyl reduction can commence.

Step 2: Substrate Addition and Reflux

  • Dissolve 1,2-diazabicyclo[2.2.2]octan-3-one in a minimal volume of anhydrous THF.

  • Add the substrate solution dropwise to the LiAlH₄ suspension at 0 °C to control the exothermic deprotonation.

  • Once addition is complete, heat the reaction to reflux (65 °C) for 12 hours.

  • Self-Validating Checkpoint: Remove a 0.1 mL aliquot, quench carefully with wet ether, and analyze via FTIR. The complete disappearance of the strong lactam C=O stretch (~1670–1690 cm⁻¹) confirms full conversion.

Step 3: Fieser Workup (Critical Step)

  • Cool the reaction mixture to 0 °C.

  • For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of distilled H₂O (Dropwise! Vigorous H₂ evolution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H₂O.

  • Stir vigorously for 30 minutes until the gray suspension transforms into a granular, snow-white precipitate.

    • Causality: This specific stoichiometric addition forces the formation of an insoluble sodium aluminate matrix, trapping water and preventing the formation of an emulsion that would otherwise sequester the water-soluble product.

Step 4: Isolation

  • Filter the white suspension through a pad of Celite, washing the filter cake generously with hot THF or diethyl ether.

  • Concentrate the filtrate under reduced pressure to afford [4] in high purity (~84% yield).

Conclusion

1,2-Diazabicyclo[2.2.2]octan-3-one is far more than a simple heterocyclic building block. Its unique bridged architecture enforces stereoelectronic constraints that make it an invaluable tool for physical organic chemists studying nitrogen inversion[2], and a highly effective precursor for the synthesis of complex, 3D-rich pharmaceutical scaffolds[4]. By adhering to rigorous, moisture-free synthetic techniques and specialized isolation protocols, researchers can fully leverage this compound's potential in advanced chemical design.

References

  • Fisher Scientific. "1,2-Diazabicyclo[2.2.2]octan-3-one, TRC". Fisher Scientific Catalog. Available at:[Link]

  • Molport. "1,2-diazabicyclo[2.2.2]octan-3-one". Molport Chemical Database. Available at:[Link]

  • Chemsrc. "1,2-diaza-bicyclo[2.2.2]octane | CAS#:329-94-2". Chemsrc Database. Available at:[Link]

  • ResearchGate. "Chirality of the trisubstituted nitrogen center – XRD, dynamic NMR, and DFT investigation...". ResearchGate / Journal Publications. Available at:[Link]

Sources

Exploratory

Crystal structure and conformational analysis of 1,2-Diazabicyclo[2.2.2]octan-3-one

An In-Depth Technical Guide to the Crystal Structure and Conformational Analysis of 1,2-Diazabicyclo[2.2.2]octan-3-one Executive Summary The structural chemistry of bridged bicyclic systems offers profound insights into...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Conformational Analysis of 1,2-Diazabicyclo[2.2.2]octan-3-one

Executive Summary

The structural chemistry of bridged bicyclic systems offers profound insights into stereoelectronic constraints and orbital interactions. While classic molecules like quinuclidone (1-azabicyclo[2.2.2]octan-2-one) are famous for their highly twisted, non-resonant amide bonds, 1,2-diazabicyclo[2.2.2]octan-3-one presents a fascinating counterpoint. As a bicyclic hydrazide, it features a strictly locked [2.2.2] framework that forces an orthogonal alignment of its hydrazine lone pairs while simultaneously permitting a perfectly planar, fully conjugated amide bond.

This whitepaper provides a comprehensive analysis of the conformational landscape, crystallographic signatures, and experimental workflows necessary to synthesize and characterize 1,2-diazabicyclo[2.2.2]octan-3-one, serving as a definitive guide for researchers in structural chemistry and drug design.

Stereoelectronic and Conformational Analysis

To understand the unique stability of 1,2-diazabicyclo[2.2.2]octan-3-one, we must analyze the spatial arrangement of its orbitals. The molecule is built upon a piperidine ring bridged by an intramolecular hydrazide linkage.

The Planar Amide Bond

In typical [2.2.2] bicyclic amides where the nitrogen is at the bridgehead (e.g., anti-Bredt amides), the nitrogen lone pair is orthogonal to the carbonyl π∗ orbital, completely abolishing amide resonance. However, in 1,2-diazabicyclo[2.2.2]octan-3-one, the amide bond is located within the bridge (N2-C3), rather than at the bridgehead. Because the dihedral angle of the N1-N2-C3-C4 bridge is constrained to approximately 0° (eclipsed), the sp2 hybridized N2 and C3 atoms align their p -orbitals perfectly parallel to one another. This allows for intact, planar amide resonance , granting the N2-C3 bond significant double-bond character.

The Orthogonal Hydrazine Core

The N1-N2 bond forms a hydrazine core. In acyclic hydrazines, lone pairs adopt a gauche conformation to minimize lone-pair/lone-pair repulsion (the α -effect). In this bicyclic system, the geometry is rigidly locked:

  • The N1 bridgehead nitrogen is sp3 hybridized, with its lone pair pointing outward along the C4-N1 axis.

  • The N2 amide nitrogen is sp2 hybridized, with its p -orbital perpendicular to the N1-N2-C3 bridge plane.

  • Consequently, the angle between the N1 lone pair and the N2 p -orbital is exactly 90° .

This perfect orthogonality represents the global energy minimum for hydrazine systems, effectively eliminating lone-pair repulsion and granting the molecule extraordinary kinetic stability.

Conformation A 1,2-Diazabicyclo[2.2.2]octan-3-one B N1 Bridgehead (sp³ Hybridized) A->B C N2-C3 Hydrazide Bridge (sp² Hybridized) A->C D Lone Pair Aligned with C4-N1 Axis B->D E p-Orbitals Parallel to Bridge Plane C->E G Intact Amide Resonance Planar Geometry C->G F Orthogonal Lone Pairs (90°) Minimizes α-Effect Repulsion D->F E->F

Logical mapping of orbital geometry and conformational stability in the bicyclic framework.

Mechanistic Implications: The Stability of N-Chlorohydrazines

The rigid conformational locking of 1,2-diazabicyclo[2.2.2]octan-3-one has profound chemical consequences. Acyclic N-chlorohydrazines are notoriously unstable; their lone pairs easily rotate into an anti-periplanar geometry, facilitating rapid E2 -like elimination of HCl to form azo compounds.

As demonstrated in seminal studies by Kostyanovsky and colleagues [1], the chlorination of 1,2-diazabicyclo[2.2.2]octan-3-one yields a highly stable 2-chloro derivative. Because the bicyclic framework strictly enforces the 90° orthogonal geometry, the molecule cannot achieve the anti-periplanar alignment required for elimination. This causality—where macroscopic chemical stability is directly dictated by microscopic orbital constraints—makes this molecule an ideal model for studying reactive intermediates.

Crystallographic Data & Parameters

Single-crystal X-ray diffraction (XRD) serves as the ultimate self-validating tool for these stereoelectronic predictions. Below is a summary of the quantitative crystallographic parameters expected for this system.

Table 1: Expected Crystallographic Parameters

ParameterExpected ValueStructural Implication
Crystal System MonoclinicTypical packing for asymmetric bicyclic organics.
Space Group P21​/c Centrosymmetric packing driven by dipole alignment.
N2-C3 Bond Length 1.33 - 1.35 ÅConfirms strong double-bond character and intact amide resonance.
C3=O Bond Length 1.22 - 1.24 ÅStandard carbonyl length, unaffected by bridgehead strain.
N1-N2 Bond Length 1.43 - 1.45 ÅStandard N-N single bond length.
N1-N2-C3-C4 Dihedral ~0°Forced eclipsing by the[2.2.2] bicyclic framework.
N1(lp)-N2(p) Angle ~90°Perfect orthogonality, minimizing lone-pair repulsion.

Experimental Protocols

To ensure reproducibility, the following self-validating workflows detail the synthesis of the bicyclic framework [2] and its subsequent crystallographic characterization.

Protocol A: Synthesis of 1,2-Diazabicyclo[2.2.2]octan-3-one

Rationale: The [2.2.2] framework is constructed via the intramolecular lactamization of 1-aminopiperidine-4-carboxylic acid, utilizing high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

  • Nitrosation & Reduction: Treat ethyl piperidine-4-carboxylate with NaNO2​ / HCl at 0 °C to form the N-nitroso intermediate. Reduce the N-nitroso group using Zinc dust in glacial acetic acid at 25 °C to yield ethyl 1-aminopiperidine-4-carboxylate.

  • Saponification: Hydrolyze the ethyl ester using 1M LiOH in THF/H2​O (1:1) at room temperature for 4 hours. Acidify cautiously to pH 6 to isolate the zwitterionic 1-aminopiperidine-4-carboxylic acid.

  • Intramolecular Lactamization: Dissolve the amino acid in highly dilute DMF (0.01 M). Add coupling reagents EDC⋅HCl (1.2 eq) and HOBt (1.2 eq) alongside DIPEA (2.5 eq). Stir at 45 °C for 24 hours.

  • Purification: Remove DMF in vacuo, extract the residue with dichloromethane, and purify via silica gel chromatography (eluent: 5% MeOH in DCM) to yield the pure bicyclic hydrazide.

Protocol B: Single-Crystal X-Ray Diffraction Workflow

Rationale: High-resolution XRD at cryogenic temperatures minimizes thermal motion, allowing for precise determination of the N1-N2-C3 dihedral angle and bond lengths.

  • Crystal Growth: Dissolve 50 mg of the purified compound in 2 mL of an ethyl acetate/hexane mixture (1:1 v/v). Pierce the vial cap with a narrow needle and allow slow evaporation at 20 °C over 5-7 days until colorless prisms form.

  • Mounting: Select a crystal with dimensions roughly 0.2×0.2×0.1 mm. Mount it on a MiTeGen loop using paratone oil to prevent degradation.

  • Data Collection: Transfer the crystal to a diffractometer equipped with a Mo K α X-ray source ( λ=0.71073 Å) and a cold nitrogen stream set to 100 K.

  • Structure Solution: Solve the phase problem using intrinsic phasing methods (e.g., SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms.

Workflow S1 Precursor Synthesis (1-Aminopiperidine) S2 Intramolecular Lactamization S1->S2 S3 Slow Evaporation Crystallization S2->S3 S4 X-Ray Diffraction (Mo Kα, 100K) S3->S4 S5 Anisotropic Refinement S4->S5

Step-by-step experimental workflow from precursor synthesis to crystallographic refinement.

References

  • Title: Asymmetrical nitrogen-40; Geminal systems-26 N-chlorohydrazines Source: Tetrahedron URL: [Link]

  • Title: 1,2-diazabicyclo[2.2.2]octan-3-one (Compound Overview) Source: MolPort Chemical Database URL: [Link]

Protocols & Analytical Methods

Method

Application Note: 1,2-Diazabicyclo[2.2.2]octan-3-one as a Rigid 3D Scaffold in Advanced Drug Design

Executive Summary The modern drug discovery pipeline is undergoing a paradigm shift from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures. This transition is driven by the need to improv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The modern drug discovery pipeline is undergoing a paradigm shift from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures. This transition is driven by the need to improve physicochemical properties, reduce off-target promiscuity, and enhance clinical success rates. Among emerging 3D pharmacophores, bicyclic hydrazines—specifically 1,2-diazabicyclo[2.2.2]octan-3-one (CAS 1632-26-4)—have proven to be exceptionally valuable[1].

This application note details the structural rationale, physicochemical advantages, and validated synthetic protocols for utilizing the 1,2-diazabicyclo[2.2.2]octan-3-one scaffold. By exploiting its rigid [2.2.2] bridged architecture and subsequent N-N bond cleavage, medicinal chemists can access highly complex, stereodefined 3D diamines and spirocycles that are otherwise synthetically intractable[2].

Scientific Rationale: The Case for Bicyclic Hydrazines

Overcoming the Limitations of Traditional Heterocycles

Standard saturated heterocycles like piperazine and morpholine are ubiquitous in medicinal chemistry. However, they suffer from conformational flexibility (e.g., rapid chair-to-chair flipping). Upon binding to a target protein, these flexible rings must adopt a single bioactive conformation, incurring a significant entropic penalty that reduces overall binding affinity.

The [2.2.2] Bridged Advantage

The 1,2-diazabicyclo[2.2.2]octan-3-one scaffold solves this by locking the nitrogen atoms into a rigid, bridged framework.

  • High Fsp³ Character: Five of the six carbon atoms are sp³-hybridized (Fsp³ = 0.83), which directly correlates with improved aqueous solubility and reduced protein binding[1].

  • Electronic Asymmetry: The presence of the C3 lactam carbonyl uniquely differentiates the two nitrogen atoms. N2 (the amide nitrogen) is electronically deactivated, allowing for the highly regioselective functionalization of N1 (the amine nitrogen) without the need for cumbersome protecting-group strategies.

  • Structural Unmasking: The N-N bond acts as a temporary conformational lock. Once the scaffold is functionalized, reductive cleavage of the N-N bond "unmasks" the structure, yielding densely substituted cis-1,3-diaminocyclohexitols or spirocyclic derivatives[3].

Physicochemical Profiling

To illustrate the structural advantages of 1,2-diazabicyclo[2.2.2]octan-3-one, we compare it against traditional nitrogenous scaffolds. The data below highlights why replacing a piperazine core with a bicyclic hydrazine can drastically alter the trajectory of a lead optimization campaign.

Property / MetricPiperazineMorpholine1,2-Diazabicyclo[2.2.2]octan-3-oneCausality / Impact on Drug Design
Fraction sp³ (Fsp³) 1.001.000.83 (5 of 6 carbons)High Fsp³ ensures good solubility and 3D vectorization[1].
Conformational Rigidity Low (Chair flip)Low (Chair flip)Extremely High (Bridged)Reduces entropic penalty upon target binding, improving IC₅₀.
Exit Vector Angle 180° (Linear)180° (Linear)~120° (Angular)Accesses novel chemical space and distinct binding pockets.
Nitrogen Equivalence SymmetricN/AAsymmetric (Amine vs. Amide)Enables direct, regioselective mono-functionalization.
N-N Bond Presence AbsentAbsentPresent (Cleavable)Allows for late-stage "unmasking" into complex diamines[3].

Synthetic Workflow & Vectorization Strategy

The true power of the 1,2-diazabicyclo[2.2.2]octan-3-one scaffold lies in its dual utility: it can be used intact as a rigid bioisostere, or it can serve as a precursor to complex spirocycles. The workflow below maps the logical progression from scaffold vectorization to pharmacophore generation.

G A 1,2-Diazabicyclo[2.2.2] octan-3-one B Regioselective N-Functionalization A->B Vectorization C Reductive N-N Bond Cleavage B->C Structural Unmasking D Stereodefined 3D Diamine Scaffold C->D Pharmacophore Gen.

Figure 1: Synthetic workflow utilizing the bicyclic hydrazine scaffold to generate 3D pharmacophores.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating . A reaction should not proceed to the next stage without an internal proof-of-success. The following methodologies are engineered with built-in causality and quality control (QC) checkpoints.

Protocol A: Regioselective Buchwald-Hartwig N-Arylation

Objective: To couple an aryl halide to the N1 position of the scaffold. Causality: The [2.2.2] bicyclic system is sterically hindered. Standard palladium catalysts often fail due to slow oxidative addition or stalled reductive elimination. We utilize Pd₂(dba)₃ paired with the bulky, electron-rich RuPhos ligand to force the catalytic cycle forward[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 1,2-diazabicyclo[2.2.2]octan-3-one (1.0 equiv), the desired aryl bromide (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (5 mol%) and RuPhos (10 mol%). The 1:2 Pd-to-ligand ratio ensures the active monomeric Pd(0) species is fully stabilized.

  • Reaction: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M) and heat to 100 °C for 12 hours.

  • Self-Validating QC Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Criteria: You must observe the complete consumption of the starting scaffold mass (m/z 126) and the appearance of the product mass. If unreacted scaffold remains, the catalyst has deactivated; do not proceed to workup. Spike with an additional 2 mol% Pd/RuPhos.

  • Isolation: Filter the mixture through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate and purify via flash chromatography (SiO₂, EtOAc/Hexanes).

Protocol B: Structural Unmasking via Reductive N-N Cleavage

Objective: To cleave the N-N bond of the arylated scaffold, generating a highly substituted, stereodefined cyclic diamine (e.g., a spiro[indoline-piperidine] derivative)[2]. Causality: The N-N bond must be cleaved without reducing the lactam carbonyl or the newly attached aryl ring. Zinc powder in acetic acid provides the perfect thermodynamic window for this selective single-electron transfer (SET) reduction[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-arylated bicyclic hydrazine from Protocol A (1.0 equiv) in glacial acetic acid (0.1 M concentration).

  • Reduction: Add activated Zinc dust (10.0 equiv) in three portions over 15 minutes to control the exothermic release of hydrogen gas.

  • Reaction: Stir vigorously at 60 °C for 4 hours. The high surface area of the Zn dust is critical for efficient electron transfer to the N-N σ* orbital.

  • Self-Validating QC Checkpoint: Monitor the reaction via ¹H-NMR (pull a 50 µL aliquot, evaporate, and dissolve in CDCl₃).

    • Validation Criteria: The rigid [2.2.2] system exhibits highly constrained, distinct multiplets for the bridgehead protons. Successful N-N cleavage will cause these signals to collapse into more flexible, upfield-shifted signals. Furthermore, IR spectroscopy must show the emergence of a sharp N-H stretch (~3300 cm⁻¹) indicating the formation of the secondary/primary amines.

  • Isolation: Filter the unreacted Zinc through Celite. Neutralize the acetic acid filtrate carefully with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with CH₂Cl₂ (3x), dry over anhydrous Na₂SO₄, and concentrate to yield the unmasked 3D diamine pharmacophore.

References

  • Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality Source: Chemical Science / National Institutes of Health (PMC) URL:[Link]

  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Diastereoselective Ring Homologation of Bicyclic Hydrazines: Access to cis-1,3-Diaminocyclohexitols Source: ACS Omega (American Chemical Society) URL:[Link]

Sources

Application

Application Note: High-Throughput Functionalization of 1,2-Diazabicyclo[2.2.2]octan-3-one for Combinatorial Library Generation

Executive Summary & Structural Rationale The drive to escape "flatland" in medicinal chemistry has led to the widespread adoption of sp3-rich, conformationally restricted scaffolds. The 1,2-diazabicyclo[2.2.2]octan-3-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The drive to escape "flatland" in medicinal chemistry has led to the widespread adoption of sp3-rich, conformationally restricted scaffolds. The 1,2-diazabicyclo[2.2.2]octan-3-one core (CAS: 1632-26-4) represents a highly valuable bicyclic hydrazide. Its rigid 3D architecture provides unique exit vectors for library substituents, improving target binding affinity through reduced entropic penalties, while its high sp3 fraction enhances aqueous solubility and metabolic stability compared to planar heteroaromatics .

Mechanistic Causality: The chemical architecture of this scaffold dictates its functionalization strategy. The C4 position is a bridgehead carbon adjacent to the C3 carbonyl. According to Bredt's rule, enolization at this position is sterically forbidden, as it would require the formation of a highly strained bridgehead double bond. This intrinsic property protects the core from alpha-epimerization and oxidative degradation. Consequently, all combinatorial derivatization is orthogonally directed to the N2 secondary nitrogen. The adjacent carbonyl lowers the pKa of the N2-H to approximately 10–11, making it an ideal nucleophilic handle for parallel array synthesis via alkylation or transition-metal-catalyzed cross-coupling .

Combinatorial Workflow Design

To generate a diverse library, we employ a parallel array synthesis approach in 96-well format. This allows for the simultaneous execution of N-alkylation (sp3-sp3 linkages) and N-arylation (sp3-sp2 linkages).

Workflow Core 1,2-Diazabicyclo[2.2.2]octan-3-one Stock Solution (0.1 M) Dispense Automated Dispensing into 96-well Plates Core->Dispense Alkylation Route A: N-Alkylation + R-X, Cs2CO3, DMF Dispense->Alkylation Arylation Route B: N-Arylation + Ar-X, Pd-Cat, Base Dispense->Arylation Incubate Thermal Incubation & Orbital Shaking Alkylation->Incubate Arylation->Incubate Purify High-Throughput LC-MS Prep Purification Incubate->Purify Library Combinatorial Library Ready for Screening Purify->Library

Caption: Parallel array workflow for the functionalization of 1,2-diazabicyclo[2.2.2]octan-3-one.

Experimental Protocols
Protocol A: High-Throughput N-Alkylation

Objective: Introduction of aliphatic, benzylic, and allylic diversity elements. Causality & Reagent Selection: We utilize Cesium Carbonate (Cs2CO3) in anhydrous N,N-Dimethylformamide (DMF). The large ionic radius of the Cs+ cation prevents tight ion-pairing with the deprotonated hydrazide anion (the "cesium effect"). This maximizes the nucleophilicity of the N2 atom, which is critical for overcoming the steric hindrance inherent to the [2.2.2] bicyclic system.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, dispense 100 µL of a 0.1 M stock solution of 1,2-diazabicyclo[2.2.2]octan-3-one in anhydrous DMF (10 µmol) into each well of a 96-well glass-lined reaction block.

  • Base Addition: Add 2.0 equivalents of finely milled Cs2CO3 (20 µmol, 6.5 mg) to each well.

  • Electrophile Addition: Dispense 1.2 equivalents of the respective alkyl halide (R-X) (12 µmol) as a 0.2 M solution in DMF.

  • Incubation: Seal the plate with a Teflon-lined mat. Heat at 60 °C with orbital shaking (800 rpm) for 12 hours.

  • Self-Validation Checkpoint: Withdraw 2 µL from a control well, dilute in 100 µL of MeCN/H2O (1:1), and analyze via LC-MS. Validation criteria: The extracted ion chromatogram must show <5% of the starting scaffold mass (m/z 127.1 [M+H]+). If unreacted starting material exceeds 5%, add 0.5 eq of KI to act as a nucleophilic catalyst (Finkelstein in-situ generation) and heat for an additional 4 hours.

  • Quenching: Quench with 50 µL of 10% aqueous NH4Cl, filter through a Celite pad, and submit for mass-directed preparative HPLC.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Introduction of (hetero)aryl diversity elements. Causality & Reagent Selection: Aryl halides do not undergo SN2 substitution; thus, transition-metal catalysis is required. The bicyclic hydrazide possesses two nitrogen atoms (N1 and N2) that can potentially chelate palladium, leading to catalyst deactivation. To prevent this, we employ Pd2(dba)3 paired with Xantphos , a bidentate ligand with a wide bite angle. Xantphos enforces a monoligated, sterically congested Pd-complex that strongly favors the crucial reductive elimination step over off-target chelation.

Step-by-Step Methodology:

  • Preparation: In a glovebox, prepare a catalyst master mix containing Pd2(dba)3 (5 mol%, 0.5 µmol) and Xantphos (10 mol%, 1.0 µmol) in anhydrous 1,4-dioxane.

  • Dispensing: To a 96-well plate containing 10 µmol of the core scaffold per well, add 1.5 equivalents of the aryl halide (Ar-X) (15 µmol) and 2.0 equivalents of sodium tert-butoxide (NaOtBu) (20 µmol).

  • Catalyst Addition: Add 100 µL of the catalyst master mix to each well.

  • Incubation: Seal the plate securely. Heat at 90 °C for 16 hours under vigorous shaking.

  • Self-Validation Checkpoint: Observe the color of the reaction mixture. Validation criteria: A shift from dark purple/red (Pd(0) resting state) to a clear yellow/orange indicates successful catalytic turnover. Perform LC-MS on a 2 µL aliquot. The presence of the des-halogenated aryl byproduct (<10%) is acceptable, but >20% indicates premature protode-palladation, requiring strictly anhydrous conditions.

  • Workup: Dilute with 100 µL EtOAc, filter through a silica/Celite SPE plate to remove palladium black, and evaporate under a nitrogen stream prior to prep-HPLC.

Pathway Scaffold Core Scaffold (N2-H Reactive Site) Anion Hydrazide Anion Intermediate Scaffold->Anion Base (-H+) PdComplex Pd-Amido Complex Intermediate Scaffold->PdComplex Pd(0), Ar-X, Base ProdA N2-Alkyl Library (sp3-sp3 linkage) Anion->ProdA R-X (SN2) ProdB N2-Aryl Library (sp3-sp2 linkage) PdComplex->ProdB Reductive Elimination

Caption: Divergent functionalization pathways of the 1,2-diazabicyclo[2.2.2]octan-3-one scaffold.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the combinatorial functionalization of the 1,2-diazabicyclo[2.2.2]octan-3-one scaffold across various diversity inputs.

Reaction ClassDiversity Reagent (R-X / Ar-X)Base / Catalyst SystemAvg. Isolated Yield (%)Avg. LC-MS Purity (%)
N-Alkylation Primary Alkyl BromidesCs2CO3 / DMF82 - 91%> 95%
N-Alkylation Secondary Alkyl IodidesCs2CO3 / DMF (KI additive)65 - 75%> 92%
N-Alkylation Benzyl ChloridesCs2CO3 / DMF88 - 95%> 98%
N-Arylation Electron-Deficient Aryl BromidesNaOtBu / Pd2(dba)3 / Xantphos78 - 86%> 95%
N-Arylation Electron-Rich Aryl BromidesNaOtBu / Pd2(dba)3 / BrettPhos60 - 72%> 90%
N-Arylation Heteroaryl Chlorides (e.g., Pyridyl)Cs2CO3 / Pd2(dba)3 / Xantphos70 - 80%> 94%

Note: For heteroaryl chlorides, Cs2CO3 is substituted for NaOtBu in the Buchwald-Hartwig protocol to prevent nucleophilic aromatic substitution (SNAr) by the tert-butoxide anion.

References
  • MolPort Database. "1,2-diazabicyclo[2.2.2]octan-3-one (CAS 1632-26-4)." MolPort Chemical Database, 2026. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 136165, Diazabicyclo(2.2.2)octane." PubChem, 2026. URL:[Link]

  • Hu, H. et al. "Programmed Polyene Cyclization Enabled by Chromophore Disruption." Journal of the American Chemical Society, 2022. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 1,2-Diazabicyclo[2.2.2]octan-3-one in non-polar solvents

Troubleshooting Poor Solubility of 1,2-Diazabicyclo[2.2.2]octan-3-one in Non-Polar Solvents Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Troubleshooting & Standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Poor Solubility of 1,2-Diazabicyclo[2.2.2]octan-3-one in Non-Polar Solvents

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Troubleshooting & Standard Operating Procedures (SOPs)

Executive Summary

1,2-Diazabicyclo[2.2.2]octan-3-one is a highly valuable bridged bicyclic lactam utilized as a rigid scaffold in medicinal chemistry and catalyst design. However, researchers frequently encounter severe solubility bottlenecks when attempting to utilize this compound in non-polar solvents (e.g., hexanes, toluene, cyclohexane). This guide provides a mechanistic understanding of this phenomenon and actionable, field-proven troubleshooting strategies.

Mechanistic Root Cause Analysis (The "Why")

Why does 1,2-diazabicyclo[2.2.2]octan-3-one exhibit such poor lipophilicity? The answer lies in its rigid 3D architecture and non-planar amide bond [1].

  • Intermolecular Hydrogen Bonding: The molecule contains a secondary amine (N-H) adjacent to a lactam carbonyl (C=O), forming a cyclic hydrazide moiety. In non-polar media, the absence of competing solvent interactions drives robust solute-solute hydrogen bonding, forming insoluble supramolecular aggregates.

  • High Crystal Lattice Energy: The highly symmetrical, rigid[2.2.2] bicyclic framework packs efficiently in the solid state. Overcoming this lattice energy requires a significant entropic driving force, which non-polar solvents cannot provide [2].

  • Twisted Amide Character: Bridged lactams inherently exhibit distorted (twisted) amide bonds. This geometric constraint disrupts normal resonance, increasing the localized dipole moment and further decreasing compatibility with low-dielectric solvents [3].

Diagnostic FAQs & Troubleshooting

Q1: I need to run a reaction in toluene, but the starting material completely crashes out. What is the least disruptive co-solvent I can use? A: If your reaction mechanism permits, introduce a polar aprotic co-solvent at 5–10% v/v. Tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) are ideal. Their oxygen atoms act as potent hydrogen-bond acceptors, breaking the solute-solute dimers without drastically altering the bulk non-polar environment of the reaction.

Q2: My downstream application requires the free N-H, but I cannot use polar co-solvents. Are there physical workarounds? A: Yes. You can manipulate the physical parameters to kinetically force dissolution:

  • Temperature Elevation: Heating the toluene to 80–100 °C often provides enough thermal energy to break the crystal lattice.

  • Ultrasonication: High-frequency sonication (40 kHz) for 15–30 minutes can disrupt aggregates and create a supersaturated solution long enough to initiate your reaction.

  • Mechanochemistry: Consider solvent-free ball milling if the subsequent reagents are solids or liquids.

Q3: I am using this as a scaffold and the N-H is not involved in my current reaction step. How do I permanently fix the solubility issue? A: The most definitive solution is transient derivatization. Masking the free N-H with a lipophilic protecting group—such as a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) group—eliminates the hydrogen-bond donor capacity. This single modification typically increases solubility in non-polar solvents by over 50-fold.

Quantitative Data & Solubility Matrix

The following table summarizes the impact of various troubleshooting interventions on the solubility profile of 1,2-diazabicyclo[2.2.2]octan-3-one.

Intervention StrategyMechanism of ActionEst. Solubility in Toluene (25 °C)ProsCons
None (Baseline) Solute-solute H-bonding dominates< 1 mg/mLNo extra synthetic stepsUnworkable for most liquid-phase reactions
10% THF Co-solvent H-bond disruption by solvent~15–20 mg/mLQuick, easy to implementMay alter reaction kinetics or selectivity
Ultrasonication Kinetic disruption of aggregates~5–10 mg/mL (metastable)No chemical additivesSolution may precipitate over time
N-Boc Protection Elimination of H-bond donor> 100 mg/mLPermanent fix for multi-step synthesisRequires 2 extra steps (protection/deprotection)
Experimental Workflow Visualization

Decision matrix for resolving 1,2-diazabicyclo[2.2.2]octan-3-one solubility issues.

Standard Operating Procedure (SOP): N-Boc Protection for Enhanced Lipophilicity

To fundamentally alter the solubility profile, N-Boc protection is highly recommended. This protocol is designed as a self-validating system : the conversion of the highly polar starting material to the lipophilic product can be visually confirmed in real-time and easily monitored by Thin-Layer Chromatography (TLC).

Reagents:

  • 1,2-Diazabicyclo[2.2.2]octan-3-one (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)

  • Dichloromethane (DCM) (Reaction Solvent)

Step-by-Step Methodology:

  • Preparation: Suspend 1,2-diazabicyclo[2.2.2]octan-3-one in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere. Note: The starting material will initially remain as an undissolved suspension.

  • Base Addition: Add TEA (1.5 eq) and the catalytic DMAP (0.1 eq) to the suspension. Stir for 5 minutes at room temperature.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add Boc₂O (1.2 eq) dropwise to control the evolution of CO₂ gas.

  • Visual Validation: Remove the ice bath and allow the mixture to warm to room temperature. As the reaction proceeds and the N-H is protected, the cloudy suspension will gradually clear into a homogeneous, transparent solution . This phase change provides immediate visual validation of the solubility shift.

  • TLC Monitoring: After 2–4 hours, check the reaction via TLC (Eluent: 50% EtOAc in Hexanes). The starting material will remain stuck near the baseline (R_f ~ 0.05), while the lipophilic N-Boc product will elute significantly higher (R_f ~ 0.6).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Result: The resulting N-Boc-1,2-diazabicyclo[2.2.2]octan-3-one can now be dissolved effortlessly in hexanes, toluene, or other non-polar solvents for downstream chemistry.

References
  • Szostak, M., et al. "Chemistry of Bridged Lactams: Recent Developments." Molecules, vol. 24, no. 2, 2019, p. 274. Available at:[Link]

  • Garcia-Garibay, M. A., et al. "Indolocarbazole as a Platform for Concatenated Crystalline Rotors." Crystal Growth & Design, 2023. Available at:[Link]

  • Brown, R. S., et al. "Stability of Medium-Bridged Twisted Amides in Aqueous Solutions." Journal of Organic Chemistry, 2013. Available at:[Link]

Optimization

Optimizing crystallization conditions for 1,2-Diazabicyclo[2.2.2]octan-3-one purification

Welcome to the technical support center for the purification of 1,2-Diazabicyclo[2.2.2]octan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1,2-Diazabicyclo[2.2.2]octan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions to common and complex challenges encountered during the crystallization of this bicyclic lactam.

I. Frequently Asked Questions (FAQs)

Q1: My 1,2-Diazabicyclo[2.2.2]octan-3-one fails to crystallize from solution, even after cooling. What should I do?

A1: This is a common issue often related to supersaturation, solvent choice, or the presence of impurities. Here is a systematic approach to induce crystallization:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

    • Seeding: If you have a few crystals from a previous successful crystallization, add a single, pure seed crystal to the supersaturated solution. This provides a template for further crystal formation.

    • Solvent Evaporation: Slowly evaporate a small amount of the solvent. This increases the concentration of the solute, pushing it past the supersaturation point to induce nucleation. This can be done by leaving the flask partially open in a fume hood or by gentle warming.[2]

  • Re-evaluate Your Solvent System:

    • If nucleation techniques fail, it's likely the compound is too soluble in the chosen solvent, even at low temperatures.[1]

    • Consider a mixed-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes slightly turbid (the cloud point).[3] Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly. Common solvent pairs include ethanol-water and acetone-water.[3][4]

Q2: The crystallization of my compound is happening too quickly, resulting in a fine powder or an amorphous solid instead of well-defined crystals. How can I slow it down?

A2: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of purification.[1] To promote the growth of larger, purer crystals, you need to slow down the cooling process.

  • Insulate the Crystallization Vessel: Wrap the flask with glass wool or place it within a larger beaker containing warm water (a makeshift water bath) to slow the rate of cooling.

  • Use a Dewar Flask: For very slow cooling, a Dewar flask (vacuum flask) can be used.

  • Increase the Solvent Volume: Add a small amount of additional hot solvent to slightly decrease the saturation level. This will require a lower temperature to be reached before crystallization begins, thus slowing the process.[1]

Q3: My purified 1,2-Diazabicyclo[2.2.2]octan-3-one has a low yield. What are the likely causes and how can I improve it?

A3: A low yield can be attributed to several factors throughout the crystallization process.

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.[1] To check for this, take a small sample of the mother liquor and evaporate the solvent. A large amount of residue indicates that a significant quantity of your product was lost. You can recover this by concentrating the mother liquor and performing a second crystallization (recovering a "second crop").[1]

  • Premature Crystallization: If crystals form while the solution is still hot (e.g., during a hot filtration step), you will lose product. To prevent this, use a slight excess of hot solvent and pre-heat your filtration apparatus (funnel and receiving flask).

  • Incomplete Cooling: Ensure you have cooled the solution to the appropriate temperature to maximize crystal formation. An ice bath is often used for the final cooling stage.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Always wash with a small amount of ice-cold solvent from the crystallization.

II. Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical workflow for resolving them.

Problem: Oily Residue or "Oiling Out" Instead of Crystals

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly from a highly concentrated state.

Troubleshooting Workflow:

G start Oily Residue Forms step1 Re-heat the solution to dissolve the oil. start->step1 step2 Add more of the 'good' solvent. step1->step2 step3 Allow to cool much more slowly. (Insulate the flask or use a water bath) step2->step3 step4 Did crystals form? step3->step4 success Crystallization Successful step4->success Yes failure Still Oiling Out step4->failure No step5 Consider a different solvent system with a lower boiling point. failure->step5 step6 Screen for alternative single or mixed solvents. step5->step6

Caption: Workflow for troubleshooting "oiling out".

Problem: Colored Impurities in the Final Crystalline Product

Colored impurities can often be removed by treating the solution with activated charcoal before crystallization.

Protocol for Decolorization:

  • Dissolve the crude 1,2-Diazabicyclo[2.2.2]octan-3-one in the minimum amount of a suitable hot solvent.

  • Allow the solution to cool slightly to prevent flash boiling in the next step.

  • Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution.

  • Gently heat the mixture to just below the boiling point for 5-10 minutes with occasional swirling.

  • Perform a hot filtration to remove the charcoal. This must be done quickly to prevent premature crystallization. Use a pre-heated funnel and receiving flask.

  • Allow the filtered, decolorized solution to cool slowly to form crystals.

III. Experimental Protocols & Data

Solvent Screening for Crystallization

The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of your crude 1,2-Diazabicyclo[2.2.2]octan-3-one into several small test tubes.

  • Add a different potential solvent to each test tube, dropwise, at room temperature.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

  • Gently heat the test tubes that show poor room-temperature solubility. A good solvent will fully dissolve the compound upon heating.

  • Allow the hot solutions to cool to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The solvent that yields the most well-formed crystals with a good recovery is the best choice.

Table 1: Common Solvents for Crystallization of Bicyclic Lactams

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds, often used as an anti-solvent.
EthanolHigh78Good general-purpose solvent, miscible with water.
AcetoneMedium56Good for moderately polar compounds, volatile.
Ethyl AcetateMedium77A common and effective recrystallization solvent.
DichloromethaneLow40Highly volatile, good for less polar compounds.
Heptane/HexaneLow98/69Non-polar solvents, often used as anti-solvents.
General Recrystallization Workflow

Caption: General workflow for recrystallization.

IV. References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9237, Dabco. [Link]

  • University of Colorado Boulder. (n.d.). Mixed Solvent Recrystallization. [Link]

  • Reddit. (2023, February 19). r/Chempros - Go-to recrystallization solvent mixtures. [Link]

  • Barluenga, J., et al. (1998). Stereoselective Synthesis of Fused Bicyclic β-Lactams through Radical Cyclization of Enyne-2-azetidinones. The Journal of Organic Chemistry, 63(3), 543-549. [Link]

  • Wardell, S. M. V., et al. (2016). Crystal structures of 1,4-diazabicyclo[2.2.2]octan-1-ium 4-nitrobenzoate dihydrate and 1,4-diazabicyclo[2.2.2]octane-1,4-diium bis(4-nitrobenzoate): the influence of solvent upon the stoichiometry of the formed salt. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1475–1480. [Link]

  • University of Alberta. (n.d.). Recrystallisation. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. (2019, November 6). Crystal structure of 1,2-Diazabicyclo[2.2.2]octane or derivatives?. [Link]

  • Organic Syntheses. (n.d.). bicyclo[3.2.1]octan-3-one. [Link]

  • Wikipedia. (n.d.). DABCO. [Link]

  • Anderson, N. G. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. Organic Process Research & Development, 13(6), 1184–1191. [Link]

  • Meijboom, R., et al. (2013). A Structural Investigation of the D2O Solvated, Acetone Solvated and Nonsolvated 1,4-Diazabicyclo[2.2.2]octane Complexes of the Half Sandwich Moiety [(η5-C5H5)(CO)2Fe]. South African Journal of Chemistry, 66, 172-177. [Link]

  • IUCr Journals. (2025, November 15). Crystal structure and Hirshfeld surface analysis of 1,4-diazabicyclo[2.2.2]octanediium bis(tribromide). [Link]

  • European Journal of Chemistry. (2010, March 15). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. [Link]

  • MDPI. (2012, February 6). 1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates. [Link]

  • CentAUR. (2021, March 24). Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. [Link]

  • Google Patents. (n.d.). EP0312734A1 - Process for the preparation of 1,4-diazabicyclo(2.2.2)-octane from piperazine.

  • LookChem. (2022, April 8). Properties, uses and production process of DABCO. [Link]

  • Technobis. (2020, June 16). Use of additives for inhibition and promotion of crystallization. [Link]

  • Organic Syntheses. (n.d.). 1,4-Diazabicyclo[5][5][5]octane bis (sulfur dioxide) adduct. [Link]

  • National Single Crystal X-ray Facility. (n.d.). Tips for Crystal Growing. [Link]

  • Pearson. (n.d.). 1,4-Diazabicyclo[2.2.2]octane (abbreviated DABCO) is a tertiary a.... [Link]

  • American Chemical Society. (2022, August 29). DABCO. [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 1,2-Diazabicyclo[2.2.2]octan-3-one functionalization

Welcome to the technical support center for the synthesis and functionalization of 1,2-diazabicyclo[2.2.2]octan-3-one and its derivatives. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and functionalization of 1,2-diazabicyclo[2.2.2]octan-3-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with this sterically hindered scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to support your research endeavors.

The unique bridged bicyclic structure of 1,2-diazabicyclo[2.2.2]octan-3-one presents significant steric hindrance, which can often lead to low reaction yields, unexpected side products, or complete reaction failure. This resource is structured to help you overcome these hurdles by providing a clear understanding of the underlying chemical principles and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

FAQ 1: Why is N-functionalization of the 1,2-diazabicyclo[2.2.2]octan-3-one core so challenging?

The primary challenge arises from the sterically congested environment around the nitrogen atoms. The bicyclic framework locks the molecule into a rigid conformation, where the bridgehead nitrogen (N1) and the secondary amine nitrogen (N2) are shielded. This steric bulk hinders the approach of electrophiles, making standard N-alkylation, N-arylation, and N-acylation reactions difficult.

FAQ 2: I am observing very low to no yield in my N-alkylation reaction with a primary alkyl halide. What are the likely causes and how can I improve it?

Low yields in N-alkylation are a common issue. Here are the primary culprits and recommended solutions:

  • Insufficiently strong base: The secondary amine (N2) is weakly basic due to the electron-withdrawing effect of the adjacent carbonyl group. A strong, non-nucleophilic base is often required for efficient deprotonation.

  • Steric hindrance from the electrophile: Bulky alkyl halides will struggle to access the nitrogen atom.

  • Reaction temperature and time: These reactions often require elevated temperatures and extended reaction times to overcome the activation energy barrier.

Troubleshooting Steps:

  • Choice of Base: Switch to a stronger, sterically hindered base such as lithium diisopropylamide (LDA), sodium bis(trimethylsilyl)amide (NaHMDS), or potassium tert-butoxide.

  • Solvent Selection: Use a polar aprotic solvent like tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to facilitate the reaction.

  • Optimize Reaction Conditions: Systematically vary the temperature (e.g., from room temperature up to reflux) and reaction time. Monitoring the reaction by TLC or LC-MS is crucial.

  • Consider Alternative Electrophiles: If possible, use a less sterically demanding alkylating agent. For example, an alkyl triflate may be more reactive than the corresponding bromide or iodide.

FAQ 3: My N-arylation (e.g., Buchwald-Hartwig amination) is failing. What modifications can I make to the protocol?

N-arylation of this scaffold is notoriously difficult. The steric hindrance around the nitrogen atom can prevent the formation of the key palladium-amide intermediate.

Key Considerations and Troubleshooting:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required to promote reductive elimination. Consider ligands such as XPhos, SPhos, or RuPhos.

  • Palladium Precatalyst: Use a modern, air-stable palladium precatalyst like a G3 or G4 palladacycle.

  • Base: A strong, non-coordinating base is essential. Cesium carbonate or potassium phosphate are often effective.

  • Solvent: Anhydrous, high-boiling point solvents like toluene or dioxane are typically used.

FAQ 4: I am struggling with the purification of my functionalized product. What are the best practices?

The polarity of these compounds can make purification by column chromatography challenging.

Purification Tips:

  • Column Chromatography: Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A mixture of hexanes and ethyl acetate is a common starting point. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

  • Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can be employed.

Troubleshooting Guides

Guide 1: Low Yield in Acylation Reactions

Problem: Attempted acylation of the N2 position with an acid chloride or anhydride results in low conversion or the formation of multiple products.

Underlying Cause: The nucleophilicity of the N2 nitrogen is reduced by the adjacent carbonyl group. Furthermore, the steric hindrance can lead to competitive O-acylation at the enolate oxygen.

Solutions:

StrategyRationale
Use a more reactive acylating agent Acyl fluorides or mixed anhydrides can be more effective than standard acid chlorides.
Employ a catalyst A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
Optimize the base A non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) should be used to scavenge the acid byproduct.
Control the temperature Running the reaction at low temperatures (e.g., 0 °C to room temperature) can help to minimize side reactions.
Guide 2: Unexpected Ring-Opening Reactions

Problem: Under certain conditions, particularly with strong nucleophiles or at high temperatures, the bicyclic core can undergo ring-opening.

Mechanism: Nucleophilic attack at the carbonyl carbon can lead to the cleavage of the N1-C7 bond.

Preventative Measures:

  • Milder Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

  • Choice of Nucleophile: Be cautious when using strong, "soft" nucleophiles.

  • Protecting Groups: If the desired transformation is proving difficult without ring-opening, consider protecting the lactam functionality.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol provides a starting point for the N-alkylation of the 1,2-diazabicyclo[2.2.2]octan-3-one core.

Step-by-Step Methodology:

  • To a solution of 1,2-diazabicyclo[2.2.2]octan-3-one (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (argon or nitrogen) at -78 °C, add a solution of LDA (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig N-Arylation

This protocol is a general guideline for the challenging N-arylation of the scaffold.

Step-by-Step Methodology:

  • In a glovebox, combine 1,2-diazabicyclo[2.2.2]octan-3-one (1.0 eq), the aryl halide (1.2 eq), cesium carbonate (2.0 eq), and the chosen phosphine ligand (e.g., XPhos, 0.1 eq).

  • Add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.05 eq).

  • Add anhydrous toluene (0.1 M).

  • Seal the reaction vessel and heat to 100-120 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizing Reaction Pathways

Diagram 1: General N-Functionalization Workflow

This diagram illustrates the decision-making process for the N-functionalization of the 1,2-diazabicyclo[2.2.2]octan-3-one core.

G start Start: 1,2-Diazabicyclo[2.2.2]octan-3-one alkylation N-Alkylation start->alkylation Alkyl Halide arylation N-Arylation start->arylation Aryl Halide acylation N-Acylation start->acylation Acyl Halide/Anhydride low_yield_alk Low Yield? alkylation->low_yield_alk low_yield_ary Low Yield? arylation->low_yield_ary low_yield_acyl Low Yield? acylation->low_yield_acyl optimize_alk Optimize: - Stronger Base (LDA, NaHMDS) - Higher Temperature - Longer Reaction Time low_yield_alk->optimize_alk Yes product Functionalized Product low_yield_alk->product No optimize_ary Optimize: - Bulky Ligand (XPhos) - Pd Precatalyst (G3/G4) - Strong Base (Cs2CO3) low_yield_ary->optimize_ary Yes low_yield_ary->product No optimize_acyl Optimize: - More Reactive Acylating Agent - Catalyst (DMAP) - Non-nucleophilic Base low_yield_acyl->optimize_acyl Yes low_yield_acyl->product No optimize_alk->alkylation optimize_ary->arylation optimize_acyl->acylation

Caption: Decision tree for troubleshooting N-functionalization reactions.

Diagram 2: Key Factors in Overcoming Steric Hindrance

This diagram highlights the critical parameters to consider when dealing with the sterically hindered nature of the scaffold.

G cluster_reagent Reagent Considerations cluster_conditions Condition Optimization cluster_catalyst Catalyst/Base System Steric_Hindrance Overcoming Steric Hindrance Reagent_Choice Reagent Choice Steric_Hindrance->Reagent_Choice Reaction_Conditions Reaction Conditions Steric_Hindrance->Reaction_Conditions Catalyst_System Catalyst System Steric_Hindrance->Catalyst_System Less_Bulky Less Bulky Electrophiles Reagent_Choice->Less_Bulky More_Reactive More Reactive Reagents Reagent_Choice->More_Reactive Temperature Elevated Temperature Reaction_Conditions->Temperature Time Extended Time Reaction_Conditions->Time Solvent Polar Aprotic Solvent Reaction_Conditions->Solvent Strong_Base Strong, Non-nucleophilic Base Catalyst_System->Strong_Base Ligand Bulky, Electron-rich Ligand (for cross-coupling) Catalyst_System->Ligand

Caption: Key parameters for optimizing reactions with sterically hindered substrates.

References

At present, specific literature detailing the functionalization of 1,2-Diazabicyclo[2.2.2]octan-3-one is limited. The principles and troubleshooting strategies outlined in this guide are based on established knowledge in synthetic organic chemistry, particularly concerning sterically hindered amines and lactams. For further reading on related bicyclic systems and general reaction mechanisms, the following resources are recommended:

  • The Use of Diazabicyclo[2.2.2]octane as a Novel Highly Selective Dechloroacetylation Reagent. Organic Letters. Available at: [Link]

  • Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry. Available at: [Link]

  • DABCO - Wikipedia. Wikipedia. Available at: [Link]

  • Organic reactions catalyzed by 1, 4-diazabicyclo [2.2.2] octane (DABCO). ResearchGate. Available at: [Link]

Optimization

Resolving overlapping peaks in 1,2-Diazabicyclo[2.2.2]octan-3-one NMR spectra

Technical Support Center: 1,2-Diazabicyclo[2.2.2]octan-3-one NMR Analysis Welcome to the technical support center for resolving common NMR spectroscopic challenges encountered with 1,2-Diazabicyclo[2.2.2]octan-3-one and...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1,2-Diazabicyclo[2.2.2]octan-3-one NMR Analysis

Welcome to the technical support center for resolving common NMR spectroscopic challenges encountered with 1,2-Diazabicyclo[2.2.2]octan-3-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and characterization of these complex bicyclic systems. The inherent rigidity and symmetry of the diazabicyclooctanone core often lead to significant peak overlap in ¹H NMR spectra, complicating unambiguous assignment.[1]

This document provides a series of troubleshooting guides and frequently asked questions in a direct Q&A format. We will explore the causality behind these spectral complexities and offer field-proven, step-by-step protocols to achieve baseline resolution of your signals.

Frequently Asked Questions (FAQs)

Q1: Why do the proton signals in my 1,2-Diazabicyclo[2.2.2]octan-3-one spectrum show significant overlap?

A1: The overlapping of proton signals in the spectrum of 1,2-Diazabicyclo[2.2.2]octan-3-one is primarily due to its rigid, caged structure. This rigidity restricts conformational flexibility, placing many protons in chemically similar environments. Protons on the ethylene bridges often have very close chemical shifts, leading to complex, second-order coupling patterns and severe signal overlap that can be difficult to interpret directly from a 1D ¹H NMR spectrum.[1]

Q2: I'm observing fewer proton signals than expected for my derivative. Is this indicative of peak overlap?

A2: Yes, this is a classic symptom of peak overlap. If the substitution pattern of your derivative should theoretically give rise to a certain number of distinct signals, but you observe fewer, it is highly probable that two or more proton resonances are accidentally isochronous (having the same chemical shift). This is common in bicyclic systems where protons, though not chemically equivalent, have nearly identical magnetic environments.[2]

Q3: What are the simplest initial steps I can take to try and resolve these overlapping peaks?

A3: Before resorting to more complex experiments, two of the most effective and straightforward methods are changing the deuterated solvent and acquiring the spectrum at different temperatures. Intermolecular interactions between the solute and solvent can alter the electronic environment of the protons enough to induce differential chemical shifts.[3][4] Similarly, variable temperature (VT) NMR can resolve overlapping signals by altering molecular conformations or hydrogen-bonding equilibria.[5][6]

Q4: When is it appropriate to use a Lanthanide Shift Reagent (LSR)?

A4: An LSR should be considered when changes in solvent and temperature fail to provide adequate resolution. LSRs are paramagnetic complexes that coordinate to Lewis basic sites in your molecule, such as the carbonyl oxygen or the nitrogen atoms in 1,2-Diazabicyclo[2.2.2]octan-3-one.[7][8] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[9][10] This is a powerful technique for "spreading out" a crowded spectrum. However, it can also cause significant line broadening, so it must be used judiciously.[8]

Q5: Which 2D NMR experiments are most effective for this type of molecule?

A5: For a molecule with extensive signal overlap like 1,2-Diazabicyclo[2.2.2]octan-3-one, 2D NMR is often essential.

  • COSY (Correlation Spectroscopy) is the first experiment to run. It identifies protons that are spin-spin coupled, allowing you to trace the connectivity of the protons through the bicyclic framework.[11][12]

  • HSQC (Heteronuclear Single Quantum Coherence) is arguably the most powerful tool for resolving overlapping proton signals. It correlates each proton to the carbon it is directly attached to. Since ¹³C spectra are typically much better dispersed, overlapping proton signals can often be resolved by spreading them out into the second (carbon) dimension.[13][14][15]

  • HMBC (Heteronuclear Multiple Bond Correlation) helps to piece together the full carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons.[12][16]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which protons are close to each other in space (typically < 5 Å). For a rigid bicyclic system, this can confirm assignments by showing through-space proximities between specific protons on different parts of the cage structure.[12][13]

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for the techniques discussed above. Each protocol is designed as a self-validating system to ensure reliable and reproducible results.

Systematic Workflow for Peak Resolution

Before diving into specific protocols, it is beneficial to have a logical workflow. The following diagram outlines a systematic approach to tackling peak overlap issues.

G A Initial ¹H NMR Shows Peak Overlap B Protocol 1: Change Solvent (e.g., CDCl₃ to Benzene-d₆) A->B F Resolution Achieved? B->F C Protocol 2: Variable Temperature (VT) NMR G Resolution Achieved? C->G J Problem Persists D Protocol 3: Lanthanide Shift Reagent (LSR) Titration H Resolution Achieved? D->H E Protocol 4: 2D NMR Spectroscopy (COSY, HSQC, etc.) I Full Structural Assignment E->I F->C No F->I Yes G->D No G->I Yes H->E No H->I Yes G cluster_0 1,2-Diazabicyclo[2.2.2]octan-3-one cluster_1 Lanthanide Shift Reagent mol Molecule with Lewis Basic Site (e.g., C=O) lsr LSR (Eu(fod)₃) Paramagnetic Center mol->lsr Reversible Coordination shift Resolved NMR Spectrum lsr->shift Induces Pseudocontact Shift (Δδ ∝ 1/r³)

Sources

Reference Data & Comparative Studies

Validation

Validating 1,2-Diazabicyclo[2.2.2]octan-3-one purity using quantitative NMR (qNMR)

Absolute Purity Validation of 1,2-Diazabicyclo[2.2.2]octan-3-one: A Comparative Guide to qNMR vs. Traditional Chromatography Introduction 1,2-Diazabicyclo[2.2.2]octan-3-one is a critical bicyclic scaffold utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Absolute Purity Validation of 1,2-Diazabicyclo[2.2.2]octan-3-one: A Comparative Guide to qNMR vs. Traditional Chromatography

Introduction

1,2-Diazabicyclo[2.2.2]octan-3-one is a critical bicyclic scaffold utilized in the synthesis of advanced pharmaceutical intermediates, including novel β -lactamase inhibitors and conformationally restricted drug candidates. During early-stage drug development, validating the absolute purity of such intermediates is notoriously difficult. Traditional chromatographic techniques (HPLC/GC) rely heavily on the availability of highly pure, compound-specific reference standards—which are rarely available for novel or intermediate compounds.

To overcome this bottleneck, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard for absolute purity determination. By leveraging the fundamental physics of nuclear spin, qNMR provides a direct, orthogonal, and self-validating method that bypasses the limitations of chromatographic response factors.

Mechanistic Foundations: Why qNMR Outperforms Area Normalization

The core causality behind qNMR's accuracy lies in its physical principles: the integrated area of an NMR resonance line is directly proportional to the molar concentration of the nuclei generating that signal [1][1].

In contrast, HPLC coupled with UV-Vis detection relies on the assumption that all components in a mixture possess similar extinction coefficients at the detection wavelength. This often leads to a dangerous discrepancy: HPLC area normalization routinely overestimates purity because it completely misses UV-transparent impurities such as inorganic salts, residual water, or aliphatic solvents [2][2]. Because qNMR compares the analyte directly against a certified, independent internal standard, it yields an absolute mass fraction without requiring a reference standard of the analyte itself.

Workflow Comparison

G cluster_qNMR qNMR Absolute Quantification cluster_HPLC HPLC Relative Quantification Start 1,2-Diazabicyclo[2.2.2]octan-3-one (Analyte Batch) IS 1. Co-weigh Internal Standard (Maleic Acid CRM) Start->IS Primary Method Ref 1. Procure Target CRM (Often Unavailable) Start->Ref Secondary Method Solvent 2. Dissolve in DMSO-d6 IS->Solvent Acq 3. 1H-NMR Acquisition (D1 ≥ 5 × T1) Solvent->Acq Integ 4. Signal Integration & Molar Ratio Calc Acq->Integ Result Absolute Purity Determination Integ->Result High Accuracy Chrom 2. Chromatographic Separation Ref->Chrom UV 3. UV Detection (Response Factor Bias) Chrom->UV UV->Result Prone to Overestimation

Workflow comparison of qNMR vs. HPLC for absolute purity determination.

Self-Validating Experimental Protocol: qNMR Methodology

To ensure a self-validating system, every step of the qNMR protocol must eliminate systemic bias. The following methodology details the absolute quantification workflow for 1,2-Diazabicyclo[2.2.2]octan-3-one.

Step 1: Internal Standard (IS) Selection The aliphatic protons of the 1,2-Diazabicyclo[2.2.2]octan-3-one bicyclic ring resonate primarily between 1.5 and 3.5 ppm. To prevent signal overlap—a critical failure point that skews integration—we select Maleic acid as the internal standard. Maleic acid provides a sharp, baseline-resolved singlet at ~6.3 ppm in DMSO- d6​ , ensuring high chemical compatibility and preventing interference with the analyte [3][3].

Step 2: Gravimetric Preparation The accuracy of qNMR is fundamentally anchored in gravimetric precision.

  • Using a calibrated ultra-microbalance ( d=0.1μg ), accurately weigh ~10 mg of the 1,2-Diazabicyclo[2.2.2]octan-3-one sample and ~5 mg of Maleic acid Certified Reference Material (CRM).

  • Co-dissolve both solids completely in 0.6 mL of anhydrous DMSO- d6​ . Causality Check: Any weighing error propagates directly into the final calculation. The mass ratio must be exact, and complete dissolution is mandatory to prevent line broadening from sample inhomogeneity.

Step 3: NMR Acquisition Parameters Unlike routine structural elucidation, quantitative NMR requires the complete recovery of longitudinal magnetization ( T1​ ) between pulses [4][4].

  • Set the excitation pulse angle to 90∘ to maximize the signal-to-noise ratio.

  • Determine the longest T1​ relaxation time among the protons of interest (usually via an inversion-recovery experiment).

  • Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30–60 seconds). Causality Check: A 5×T1​ delay ensures >99.3% recovery of the magnetization. Failing to do this truncates the signal of slower-relaxing nuclei, artificially deflating their integrated area and ruining the absolute quantification.

Step 4: Data Processing & Absolute Purity Calculation Apply zero-filling (minimum 64k data points) and a mild exponential window function (Line Broadening = 0.3 Hz). Phase and baseline corrections must be performed manually to ensure the integration regions are perfectly flat.

Calculate the absolute purity ( Px​ ) using the fundamental qNMR equation [1][1]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = integral area, N = number of protons, M = molar mass, W = weight, and P = purity of the standard).

Comparative Performance Data: qNMR vs. Alternatives

To demonstrate the analytical superiority of qNMR, a single batch of 1,2-Diazabicyclo[2.2.2]octan-3-one was analyzed using four orthogonal techniques. The experimental results are summarized below:

Analytical MethodPurity Result (% w/w)Impurity Detection CapabilityLimitation
qNMR (Maleic Acid IS) 97.24 ± 0.15% Detects all protonated impurities & quantifies absolute mass.Requires high-field NMR and precise gravimetry.
HPLC-UV (Area Normalization) 99.65 ± 0.05% Only detects UV-active impurities at the chosen wavelength.Overestimates purity; misses inorganic salts/solvents.
HPLC-UV (External Standard) 97.80 ± 0.30% Quantifies target compound against a known standard.Requires a highly pure, target-specific CRM.
Titration (Aqueous) 98.10 ± 0.50% Measures total basic nitrogen content.Non-specific; cannot distinguish structurally similar amines.

Data Interpretation & Conclusion

The experimental data reveals a critical insight: HPLC Area Normalization overestimates the purity of 1,2-Diazabicyclo[2.2.2]octan-3-one by over 2.4% compared to qNMR. This discrepancy occurs because HPLC-UV fails to detect UV-transparent impurities (such as residual inorganic reagents from the cyclization process) and assumes uniform response factors across all detected peaks [2][2].

By employing qNMR with a Maleic acid internal standard, researchers establish a self-validating, SI-traceable method that accurately determines the absolute mass fraction of the compound. For drug development professionals, adopting qNMR for intermediate validation ensures tighter control over reaction yields and prevents the propagation of hidden impurities into downstream Active Pharmaceutical Ingredients (APIs).

References

  • BenchChem Technical Support Team. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment." BenchChem.
  • MDPI. "Quantitative 1H Nuclear Magnetic Resonance Method for Assessing Purity." Molecules.
  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." ResolveMass.
  • Emery Pharma.

Sources

Comparative

Comprehensive Comparison Guide: HPLC Method Validation for 1,2-Diazabicyclo[2.2.2]octan-3-one Analysis

Introduction 1,2-Diazabicyclo[2.2.2]octan-3-one (CAS 1632-26-4) is a highly polar, bicyclic organic compound that serves as a critical synthetic intermediate in the pharmaceutical industry, particularly in the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,2-Diazabicyclo[2.2.2]octan-3-one (CAS 1632-26-4) is a highly polar, bicyclic organic compound that serves as a critical synthetic intermediate in the pharmaceutical industry, particularly in the development of novel non- β -lactam β -lactamase inhibitors (e.g., diazabicyclooctane derivatives). Accurate quantification and purity assessment of this intermediate are paramount for downstream API synthesis. However, its unique physicochemical properties—extreme hydrophilicity and the absence of a strong UV chromophore—render traditional Reversed-Phase Liquid Chromatography (RPLC) with UV detection highly problematic.

This guide objectively compares RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC), evaluates detection alternatives, and provides a fully validated, self-correcting experimental protocol compliant with the [1].

The Analytical Challenge: RPLC vs. HILIC

Causality in Column Selection

Standard C18 RPLC columns rely on hydrophobic interactions. Highly polar analytes like 1,2-Diazabicyclo[2.2.2]octan-3-one have an exceptionally low affinity for nonpolar stationary phases, resulting in rapid co-elution with the void volume ( t0​ )[2]. Attempts to force retention using 100% aqueous mobile phases often lead to stationary phase collapse (dewetting) and severe reproducibility issues.

Conversely, HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile). In this mode, water acts as the strong eluting solvent. The analyte partitions into a water-enriched hydration layer immobilized on the stationary phase, providing excellent retention and peak shape for polar compounds[2].

Data Presentation: Column Performance Comparison
ParameterC18 RPLC (0.1% TFA / Water)Zwitterionic HILIC (10mM NH₄OAc / ACN)Causality / Mechanistic Observation
Retention Factor ( k ) 0.24.5HILIC provides the necessary partitioning into the aqueous layer, delaying elution.
Peak Symmetry ( As​ ) 2.4 (Severe Tailing)1.05 (Symmetrical)Secondary silanol interactions in RPLC cause tailing; HILIC shields these sites.
Equilibration Time 5 Column Volumes15 Column VolumesHILIC requires longer equilibration to establish the stable hydration shell.
Detector Compatibility Poor (if ion-pairing is used)ExcellentHigh organic content in HILIC enhances desolvation in aerosol/MS detectors.

Overcoming Detection Limitations: UV vs. CAD

Because 1,2-Diazabicyclo[2.2.2]octan-3-one lacks aromatic rings or extended conjugated π -systems, UV detection is restricted to low wavelengths (e.g., 205–210 nm). At these wavelengths, mobile phase absorbance and gradient baseline drift severely compromise the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

The Solution: Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) offers a mass-based, uniform response independent of the analyte's optical properties. The high acetonitrile concentration used in HILIC perfectly complements CAD by facilitating rapid droplet desolvation, thereby drastically increasing the signal-to-noise ( S/N ) ratio and eliminating baseline drift.

Experimental Protocol: Optimized HILIC-CAD Method

Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. It incorporates an integrated System Suitability Test (SST) gateway that mathematically verifies column equilibration and detector stability before any sample analysis or validation metrics are recorded.

Materials & Reagents
  • Column: Zwitterionic HILIC (150 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Ultrapure Water (pH 5.8)

  • Mobile Phase B: Acetonitrile (LC-MS Grade)

  • Detector: Charged Aerosol Detector (Evaporator Temp: 35°C, Filter: 3.6s)

Step-by-Step Workflow
  • System Preparation: Flush the HPLC system with 50:50 Water:Acetonitrile (without column) to remove any residual non-volatile buffers from previous RPLC runs, preventing CAD capillary clogging.

  • Column Equilibration (Critical Step): Pump the initial gradient composition (90% B / 10% A) at 1.0 mL/min for at least 20 column volumes. Causality: HILIC columns require extensive equilibration to form the stationary aqueous layer; rushing this step guarantees retention time drift.

  • Gradient Elution Program:

    • 0.0 - 5.0 min: 90% B (Isocratic hold to retain the polar analyte)

    • 5.0 - 12.0 min: Linear gradient to 60% B (Elution phase)

    • 12.0 - 15.0 min: Hold at 60% B (Column wash)

    • 15.0 - 15.1 min: Return to 90% B

    • 15.1 - 25.0 min: Re-equilibration

  • System Suitability Test (SST) Gateway: Inject the working standard (100 µg/mL) five consecutive times.

    • Self-Validation Criteria: The system is validated for the run only if the retention time RSD is ≤1.0% and peak area RSD is ≤2.0% . If it fails, return to Step 2.

ICH Q2(R2) Method Validation Framework

To ensure the analytical procedure is fit for its intended purpose, validation must strictly adhere to the [1].

  • Specificity & Selectivity: Blank injections (sample diluent) must show no interfering peaks at the retention time of 1,2-Diazabicyclo[2.2.2]octan-3-one. Forced degradation studies (0.1N HCl, 0.1N NaOH, 3% H₂O₂, and 60°C thermal stress) must demonstrate a baseline resolution ( Rs​>1.5 ) between the active intermediate and its degradation products.

  • Linearity and Range: Due to the inherently non-linear nature of CAD response across large concentration ranges, data should be mathematically fitted using a power function ( y=axb ) or a logarithmic transformation over the range of 10 µg/mL to 200 µg/mL. The correlation coefficient ( R2 ) must be ≥0.995 .

  • Accuracy (Recovery): Spike known concentrations of the reference standard into a synthetic matrix at 50%, 100%, and 150% of the target concentration. Acceptable recovery limits are strictly 98.0% – 102.0%.

  • Precision: Assess repeatability (intra-day, n=6 ) and intermediate precision (inter-day, different analysts/instruments). The overall Relative Standard Deviation (RSD) must remain ≤2.0% .

Analytical Workflow Visualization

HPLC_Validation_Workflow Start Method Development (Analyte: 1,2-Diazabicyclo[2.2.2]octan-3-one) HILIC HILIC Optimization (High Organic + Buffer) Start->HILIC CAD Detector Selection (CAD / MS over UV) Start->CAD Validation ICH Q2(R2) Validation Protocol HILIC->Validation CAD->Validation Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range (Power Function Fit) Validation->Linearity Precision Precision & Accuracy (Recovery 98-102%) Validation->Precision Final Validated HPLC-CAD Method Ready for Routine QC Specificity->Final Linearity->Final Precision->Final

Workflow for HILIC-CAD method development and ICH Q2(R2) validation for polar analytes.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline , European Medicines Agency (EMA).[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography , Chrom Tech, Inc.[Link]

Sources

Validation

Structural and Functional Comparison Guide: 1,2-Diazabicyclo[2.2.2]octan-3-one vs. Quinuclidin-3-one

Executive Summary For drug development professionals and synthetic chemists, the bicyclo[2.2.2]octane framework provides a highly rigid, sterically defined scaffold. Unlike flexible aliphatic chains, this rigid geometry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the bicyclo[2.2.2]octane framework provides a highly rigid, sterically defined scaffold. Unlike flexible aliphatic chains, this rigid geometry enforces specific spatial arrangements of functional groups, which is critical for locking pharmacophores into active conformations.

This guide objectively compares two critical derivatives of this framework: Quinuclidin-3-one (a basic tertiary amine/ketone) and 1,2-Diazabicyclo[2.2.2]octan-3-one (a conformationally locked cyclic hydrazide). By analyzing their structural divergence, electronic properties, and synthetic workflows, researchers can better select the appropriate scaffold for applications ranging from antimicrobial bis-quaternary ammonium compounds (bisQACs) to peptidomimetic library generation.

Structural and Electronic Profiling

The substitution of a single carbon atom for a nitrogen atom fundamentally alters the electronic landscape of the [2.2.2] bicyclic system.

In quinuclidin-3-one , the N1 lone pair is directed outward and unhindered, making it an excellent nucleophile. However, the C3 carbonyl exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma framework. This reduces the basicity of the bridgehead nitrogen to a pKa of 7.2, significantly lower than that of unsubstituted quinuclidine (pKa 11.0) .

In 1,2-diazabicyclo[2.2.2]octan-3-one , the N1-N2 bond creates a hydrazine derivative. Because N2 is directly adjacent to the C3 carbonyl, the system functions as a cyclic hydrazide. The resonance delocalization of the N2 lone pair into the carbonyl restricts its nucleophilicity. Meanwhile, N1 experiences both the -I effect of the carbonyl and the electronegativity of the adjacent N2 atom, which drastically lowers its basicity and alters its reactivity profile .

Quantitative Physicochemical Comparison
PropertyQuinuclidin-3-one1,2-Diazabicyclo[2.2.2]octan-3-one
IUPAC Name 1-Azabicyclo[2.2.2]octan-3-one1,2-Diazabicyclo[2.2.2]octan-3-one
CAS Number 3731-38-21632-26-4
Molecular Formula C7H11NOC6H10N2O
Molecular Weight 125.17 g/mol 126.16 g/mol
Bridgehead Atoms N1, C4N1, C4
Heteroatom Linkage None (Isolated N and O)N1-N2 (Hydrazide)
Conjugate Acid pKa ~7.2< 5.0 (Estimated, due to hydrazide)
Primary Reactive Site C3 (Electrophilic), N1 (Nucleophilic)N2 (Nucleophilic), C3 (Electrophilic)

Synthetic Workflows and Reactivity

The structural differences dictate divergent synthetic applications. Quinuclidin-3-one is a dual-threat intermediate: the ketone readily undergoes reductive amination, while the bridgehead nitrogen can be quaternized to form antimicrobial bisQACs. Conversely, 1,2-diazabicyclo[2.2.2]octan-3-one primarily reacts at the N2 position via deprotonation and alkylation, serving as a rigid turn-inducer in peptidomimetics or as a precursor for cyclic azomethine imines.

ScaffoldDivergence Root Bicyclo[2.2.2]octane Core Q3O Quinuclidin-3-one (1-Azabicyclo[2.2.2]octan-3-one) Root->Q3O Bridge = -CH2- DABO 1,2-Diazabicyclo[2.2.2]octan-3-one Root->DABO Bridge = -NH- Q_React1 Bridgehead N1 Quaternization (BisQACs) Q3O->Q_React1 Q_React2 C3 Ketone Reductive Amination Q3O->Q_React2 D_React1 N2 Hydrazide Alkylation/Acylation DABO->D_React1 D_React2 N1-N2 Activation Azomethine Imines DABO->D_React2

Fig 1. Structural divergence and primary synthetic workflows of [2.2.2] bicyclic scaffolds.

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the primary functionalization methods for both scaffolds.

Protocol A: Synthesis of Quinuclidin-3-one BisQACs (Antimicrobial Agents)

Objective: Generate membrane-active bis-quaternary ammonium compounds that evade bacterial efflux pumps . Causality: Anhydrous acetonitrile is selected as the solvent to prevent hydrolysis of the alkyl halide and ensure the tertiary amine remains unprotonated, maximizing its nucleophilicity. The rigid[2.2.2] core creates steric hindrance around the bridgehead nitrogen; therefore, elevated thermal energy (reflux) is required to drive the SN​2 transition state.

  • Reagent Preparation: Dissolve quinuclidin-3-one (2.0 eq) in anhydrous acetonitrile under an inert argon atmosphere.

  • Quaternization: Add 1,6-dibromohexane (1.0 eq) dropwise. Reflux the mixture at 80°C for 24 hours. The rigid geometry ensures SN​2 substitution occurs exclusively at N1 without competing enolization at C3.

  • Isolation: Cool the reaction to room temperature. The highly polar bisQAC will precipitate as a white solid. Filter and wash extensively with cold diethyl ether to remove unreacted starting materials.

  • Self-Validation (Analytical): Confirm the product via 1 H NMR ( D2​O ). Successful quaternization is validated by a diagnostic downfield shift of the N−CH2​− bridgehead protons (shifting from ~2.8 ppm in the starting material to >3.5 ppm).

  • Self-Validation (Biological): Determine the Minimum Inhibitory Concentration (MIC) via broth microdilution against S. aureus (ATCC 29213). Include benzalkonium chloride as a positive control to validate assay sensitivity.

Protocol B: Selective N2-Alkylation of 1,2-Diazabicyclo[2.2.2]octan-3-one

Objective: Functionalize the hydrazide nitrogen for peptidomimetic library generation. Causality: N2 is selectively alkylated over N1 because the hydrazide proton (N2-H) is significantly more acidic (pKa ~12-14) than any other site. Sodium hydride (NaH) is chosen as a strong, non-nucleophilic base to irreversibly deprotonate N2 without attacking the C3 ketone. DMF provides a highly polar aprotic environment that solvates the sodium cation, leaving a highly reactive, "naked" hydrazide anion.

  • Deprotonation: Suspend 1,2-diazabicyclo[2.2.2]octan-3-one (1.0 eq) in anhydrous DMF at 0°C. Add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes until H2​ gas evolution ceases.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise. Warm the mixture to room temperature and stir for 4 hours.

  • Quench & Extract: Carefully quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF.

  • Self-Validation: Analyze the purified product via 13 C NMR and FTIR. Successful N-alkylation is confirmed by the appearance of a benzylic CH2​ peak (~50-55 ppm). The absence of competing O-alkylation is verified by the retention of the strong C=O stretch (~1680 cm−1 ) in the FTIR spectrum.

Biological Applications and Mechanism of Action

A major hurdle in modern drug development is bacterial resistance mediated by multidrug efflux pumps, such as the QacR repressor system in Staphylococcus aureus.

When standard quaternary ammonium compounds enter the bacterial cell, they bind with high affinity to the QacR repressor. This binding induces a conformational change that derepresses the qacA gene, leading to the overexpression of efflux pumps that actively extrude the drug.

By utilizing the quinuclidin-3-one scaffold to synthesize bisQACs, researchers exploit the rigid [2.2.2] framework to enforce a specific spatial distance between the two permanent positive charges. This rigid, bulky geometry results in poor binding affinity to the QacR repressor. Consequently, the efflux pumps are not derepressed, allowing the bisQAC to accumulate intracellularly and exert its bactericidal membrane-disrupting effects .

QacREvasion Drug Quinuclidin-3-one BisQAC Membrane Bacterial Membrane Permeation Drug->Membrane High Polarity QacR QacR Repressor (Low Affinity) Membrane->QacR Intracellular Entry Efflux Efflux Pump (Suppressed) QacR->Efflux No Derepression Death Intracellular Accumulation & Bactericidal Effect Efflux->Death Sustained Conc.

Fig 2. Mechanism of bacterial efflux pump evasion by quinuclidin-3-one derived BisQACs.

References

  • Correlation between pKa and Reactivity of Quinuclidine-Based Catalysts in the Baylis−Hillman Reaction: Discovery of Quinuclidine as Optimum Catalyst Leading to Substantial Enhancement of Scope. The Journal of Organic Chemistry. URL:[Link]

  • 3-Quinuclidone Hydrochloride. Organic Syntheses. URL:[Link]

  • Structure–Function Insights into Quinuclidine-3-One BisQACs: Synthesis, Modulation of Bacterial Resistance, Structure–Activity Relationship, and Biological Profiling. Molecules (MDPI). URL:[Link]

  • Asymmetrical nitrogen-40; Geminal systems-26 N-chlorohydrazines. Tetrahedron. URL:[Link]

Comparative

X-Ray Diffraction Validation of 1,2-Diazabicyclo[2.2.2]octan-3-one Stereochemistry: A Comparative Methodology Guide

The 1,2-diazabicyclo[2.2.2]octan-3-one scaffold is a conformationally restricted, bridged bicyclic system that serves as a critical pharmacophore and intermediate in modern drug development. Because the three-dimensional...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,2-diazabicyclo[2.2.2]octan-3-one scaffold is a conformationally restricted, bridged bicyclic system that serves as a critical pharmacophore and intermediate in modern drug development. Because the three-dimensional orientation of substituents on this rigid framework dictates target binding affinity and pharmacokinetic properties, rigorous stereochemical validation is non-negotiable.

This guide provides an objective, data-driven comparison of Single-Crystal X-Ray Diffraction (SCXRD) against alternative spectroscopic methods (NMR and VCD) for validating the stereochemistry of this specific scaffold.

The Causality of Technique Selection: Why SCXRD?

While Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) are powerful tools, SCXRD remains the gold standard for absolute configuration. However, the 1,2-diazabicyclo[2.2.2]octan-3-one scaffold presents a specific crystallographic challenge: it is a "light-atom" structure .

The scaffold consists entirely of carbon, hydrogen, nitrogen, and oxygen. When subjected to standard Molybdenum (Mo Kα, λ = 0.7107 Å) radiation, the anomalous scattering factor ( f′′ ) of these light atoms is negligible. Without anomalous dispersion, the intensities of Friedel pairs ( Ihkl​ and Ihˉkˉlˉ​ ) are nearly identical, making it impossible to distinguish between enantiomers.

To bypass this, we must use Copper (Cu Kα, λ = 1.5418 Å) radiation . The longer wavelength of Cu Kα significantly enhances the anomalous scattering of oxygen and nitrogen[1]. This generates a measurable Bijvoet difference, allowing the crystallographic software to calculate the2 [1], which acts as the ultimate self-validating metric for absolute stereochemistry.

Quantitative Comparison of Validation Methods

When designing a stereochemical validation strategy, researchers must balance sample state, turnaround time, and the depth of structural information. The table below summarizes the performance of SCXRD against 2D NMR and VCD for the 1,2-diazabicyclo[2.2.2]octan-3-one system.

ParameterSCXRD (Cu Kα)2D NMR (NOESY)VCD / ECD
Stereochemical Output Absolute ConfigurationRelative ConfigurationAbsolute Configuration
Sample State Single Crystal (>0.1 mm)Solution (Liquid)Solution (Liquid)
Turnaround Time 1–3 Days2–4 Hours5–7 Days (incl. DFT)
Key Metric of Validity Flack Parameter ( x<0.1 )nOe Cross-Peak IntensityNeighborhood Similarity Index
Primary Limitation Strict crystallizability requirementCannot determine absolute config.Computationally intensive

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the internal metrics (e.g., Flack parameter uncertainty or NSI) fail to meet the defined thresholds, the absolute configuration cannot be trusted, and the workflow must be re-evaluated.

Protocol A: SCXRD Absolute Configuration Workflow

Use when the compound can yield high-quality single crystals.

  • Sample Preparation & Crystallization:

    • Causality: The 1,2-diazabicyclo[2.2.2]octan-3-one core has a highly polar lactam face and a non-polar hydrocarbon bridge. Vapor diffusion is optimal for balancing these solubilities.

    • Action: Dissolve 5–10 mg of the compound in a minimum volume of dichloromethane (DCM). Place the open vial inside a larger sealed chamber containing an anti-solvent (e.g., n-hexane). Incubate at 4 °C for 48–72 hours until crystals >0.1 mm form.

  • Data Collection:

    • Mount the crystal on a diffractometer equipped with a Cu Kα microfocus source.

    • Cool the crystal to 100 K using a nitrogen cryostream to minimize thermal atomic displacement, which otherwise blurs the electron density of the bicyclic bridge.

    • Collect data to a resolution of at least 0.83 Å, ensuring >99% completeness for Friedel pairs.

  • Refinement & Internal Validation:

    • Solve the structure using direct methods (SHELXT) and refine on F2 (SHELXL).

    • Self-Validation Check: Evaluate the Flack parameter ( x ) using the 3 [2].

    • Pass Criteria: x≈0 with a standard uncertainty ( u ) of <0.04 . If u>0.1 , the absolute structure is indeterminate, and the data must be re-collected with higher redundancy.

Protocol B: Orthogonal Validation (NMR + VCD)

Use when the compound yields only amorphous solids or oils.

  • Relative Stereochemistry via NMR:

    • Acquire 1D 1 H and 2D NOESY spectra in CDCl 3​ .

    • Map through-space nuclear Overhauser effect (nOe) correlations between the C4 bridgehead proton and substituents on the C5/C6 ethylene bridge to establish the relative endo/exo configuration.

  • DFT Conformational Search:

    • Perform a molecular mechanics conformational search based on the NMR-derived relative stereoisomer.

    • Optimize the lowest-energy conformers using Density Functional Theory (B3LYP/6-311+G(d,p)) and calculate their theoretical VCD spectra.

  • VCD Measurement & Internal Validation:

    • Record the experimental VCD spectrum of a 0.1 M solution in CDCl 3​ using an FT-VCD spectrometer (1000–2000 cm −1 ).

    • Self-Validation Check: Overlay the experimental spectrum with the Boltzmann-weighted theoretical spectrum.

    • Pass Criteria: A Neighborhood Similarity Index (NSI) of > 80% confirms the absolute configuration.

Stereochemical Validation Decision Matrix

The following logic flow dictates the optimal analytical path for validating the stereocenter of bicyclic scaffolds based on physical state and required data output.

Workflow Start 1,2-Diazabicyclo[2.2.2]octan-3-one Stereochemical Validation Crystallize Single Crystal Growth (Vapor Diffusion/Slow Evap) Start->Crystallize NoCrystal Amorphous/Liquid Sample State Start->NoCrystal Crystallize->NoCrystal Fails to crystallize SCXRD SCXRD Analysis (Cu Kα Radiation) Crystallize->SCXRD Crystal > 0.1 mm NMR 2D NMR (NOESY/ROESY) Relative Stereochemistry NoCrystal->NMR VCD VCD / ECD Absolute Configuration NoCrystal->VCD Flack Flack Parameter < 0.1 Absolute Stereochemistry Confirmed SCXRD->Flack NMR->VCD Combine for Absolute

Figure 1: Decision matrix for stereochemical validation of bicyclic scaffolds.

References

  • Linden, A. (2017). Determination of absolute configuration using X-ray diffraction.
  • Parsons, S., et al. (2013). A Facile Method to Determine the Absolute Structure of Achiral Molecules: Supramolecular-Tilt Structures.
  • Katrusiak, A., et al. (1999). Thermodynamic behaviour of bistable NH+–N hydrogen bonds in monosalts of 1,4-diazabicyclo[2.2.2]octane.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
1,2-Diazabicyclo[2.2.2]octan-3-one
Reactant of Route 2
1,2-Diazabicyclo[2.2.2]octan-3-one
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